molecular formula C9H7Cl3O6S B15158309 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid CAS No. 653605-34-6

4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid

Cat. No.: B15158309
CAS No.: 653605-34-6
M. Wt: 349.6 g/mol
InChI Key: VBHIKKVFRVQFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid is a chemical compound known for its unique structure and properties. It is often used as an intermediate in various chemical syntheses and has applications in multiple scientific fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid typically involves the reaction of benzoic acid derivatives with 2,2,2-trichloroethanol and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various nucleophiles depending on the desired product .

Mechanism of Action

The mechanism of action of 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s trichloroethoxy group can also participate in various chemical transformations, contributing to its reactivity and versatility .

Properties

IUPAC Name

4-(2,2,2-trichloroethoxysulfonyloxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O6S/c10-9(11,12)5-17-19(15,16)18-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHIKKVFRVQFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OS(=O)(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60798714
Record name 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60798714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653605-34-6
Record name 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60798714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.